Benzamide, N,N'-thiobis-
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Overview
Description
Benzamide, N,N’-thiobis-: is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide group linked to a thiobis- group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N,N’-thiobis- typically involves the reaction of benzamide with thiobis- reagents under specific conditions. One common method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient.
Industrial Production Methods: Industrial production of Benzamide, N,N’-thiobis- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: Benzamide, N,N’-thiobis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Substitution reactions involving nucleophiles can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted benzamides.
Scientific Research Applications
Chemistry: Benzamide, N,N’-thiobis- is used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, Benzamide, N,N’-thiobis- is investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in disease pathways.
Medicine: The compound is explored for its potential therapeutic applications, including anti-inflammatory and antimicrobial properties .
Industry: In the industrial sector, Benzamide, N,N’-thiobis- is used in the production of polymers, resins, and other materials. Its unique chemical properties make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of Benzamide, N,N’-thiobis- involves its interaction with specific molecular targets. For instance, it can inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators . The compound’s ability to bind to enzyme active sites and alter their function is a key aspect of its biological activity.
Comparison with Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness: Benzamide, N,N’-thiobis- is unique due to its thiobis- linkage, which imparts distinct chemical properties compared to other benzamide derivatives. This linkage can influence the compound’s reactivity, stability, and interaction with biological targets .
Properties
CAS No. |
6857-06-3 |
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Molecular Formula |
C14H12N2O2S |
Molecular Weight |
272.32 g/mol |
IUPAC Name |
N-benzamidosulfanylbenzamide |
InChI |
InChI=1S/C14H12N2O2S/c17-13(11-7-3-1-4-8-11)15-19-16-14(18)12-9-5-2-6-10-12/h1-10H,(H,15,17)(H,16,18) |
InChI Key |
SPBPQOHBPHYTQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NSNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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